Product packaging for AF430 NHS ester(Cat. No.:)

AF430 NHS ester

Cat. No.: B12378377
M. Wt: 701.8 g/mol
InChI Key: WEJVZSAYICGDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

See also: Alexa Fluor 430 (preferred).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H42F3N3O9S B12378377 AF430 NHS ester

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H42F3N3O9S

Molecular Weight

701.8 g/mol

IUPAC Name

N,N-diethylethanamine;[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

InChI

InChI=1S/C26H27F3N2O9S.C6H15N/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33;1-4-7(5-2)6-3/h10-13H,3-9,14H2,1-2H3,(H,36,37,38);4-6H2,1-3H3

InChI Key

WEJVZSAYICGDCK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)ON3C(=O)CCC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C

Origin of Product

United States

Mechanistic and Kinetic Considerations of N Hydroxysuccinimide Nhs Ester Reactivity

The reactivity of AF430 NHS ester is governed by the principles of N-hydroxysuccinimide chemistry. NHS esters are a widely utilized class of amine-reactive crosslinkers due to their high reactivity and efficiency in forming stable conjugates with primary amines. creative-proteomics.com

The fundamental reaction involves a nucleophilic acyl substitution. The primary amine group (—NH2), commonly found at the N-terminus of proteins or on the side chain of lysine (B10760008) residues, acts as a nucleophile. creative-proteomics.compapyrusbio.com This amine attacks the carbonyl carbon of the NHS ester group in the AF430 molecule. This attack leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a leaving group. glenresearch.com

Several factors significantly influence the kinetics of this reaction:

pH: The reaction is highly pH-dependent. papyrusbio.comlumiprobe.com The primary amine must be in a deprotonated, nucleophilic state to react. papyrusbio.com Therefore, these reactions are typically carried out in buffers with a slightly alkaline pH, generally between 7.2 and 9.0. creative-proteomics.comthermofisher.com At lower pH values, the amine group is protonated, reducing its nucleophilicity and slowing down the reaction. papyrusbio.com Conversely, at very high pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction. thermofisher.com

Competition with Hydrolysis: In aqueous environments, water molecules can also act as nucleophiles and attack the NHS ester, leading to its hydrolysis. glenresearch.com This competing reaction regenerates the carboxylic acid and releases NHS, rendering the dye inactive for conjugation. thermofisher.com While primary amines are much better nucleophiles than water, hydrolysis can become a significant side reaction, especially in dilute protein solutions or at higher pH levels where the half-life of the NHS ester decreases. glenresearch.comthermofisher.com For instance, the half-life of a typical NHS ester can be several hours at pH 7 but may drop to just minutes at pH 8.6. thermofisher.com

Solvent: While aqueous buffers are common, the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the reaction. glenresearch.compapyrusbio.com These solvents can increase the reactivity of the nucleophilic amine. papyrusbio.com Often, the this compound is first dissolved in a small amount of anhydrous DMSO or DMF before being added to the aqueous reaction buffer containing the target biomolecule. glenresearch.com

The reaction between an NHS ester and a primary amine results in a highly stable amide linkage, which is as stable as a natural peptide bond, ensuring the permanence of the fluorescent label on the biomolecule. genecopoeia.com

Minimization of Undesired Reactions with Aromatic Amines, Alcohols, and Phenols

While AF430 NHS ester is highly selective for primary aliphatic amines, potential side reactions with other nucleophilic functional groups can occur, though generally at much lower rates. glenresearch.comrsc.org These include aromatic amines, the hydroxyl groups of alcohols (like the side chains of serine and threonine), and phenols (like the side chain of tyrosine). genecopoeia.comrsc.org

Succinimidyl esters exhibit very low reactivity with aromatic amines, alcohols, and phenols under typical labeling conditions. thermofisher.comgenecopoeia.com The formation of ester linkages with hydroxyl groups is possible but the resulting products are less stable than amide bonds and can be hydrolyzed or displaced by amines. glenresearch.com

Several strategies can be employed to minimize these undesired reactions and enhance the selectivity for primary amines:

pH Control: Maintaining the reaction pH within the optimal range of 7.2-8.5 is crucial. thermofisher.com This pH favors the deprotonated state of primary aliphatic amines (pKa ~9-10.5) while the hydroxyl groups of tyrosine (pKa ~10.5), serine, and threonine (pKa > 13) are less likely to be deprotonated and act as strong nucleophiles. stackexchange.com

Reaction Time and Temperature: Optimizing the reaction time (typically 0.5 to 4 hours at room temperature or 4°C) helps to maximize the labeling of primary amines while minimizing the slower side reactions. thermofisher.com

Reagent Concentration: Using the lowest effective concentration of the this compound can help to avoid side reactions. A large molar excess of the NHS ester reagent is more likely to drive reactions with less reactive nucleophiles. acs.org

Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they will compete with the target molecule for the NHS ester. lumiprobe.comrsc.org Buffers like phosphate-buffered saline (PBS), borate (B1201080), or carbonate/bicarbonate are commonly used. creative-proteomics.comthermofisher.com

The following table summarizes the relative reactivity of NHS esters with different functional groups.

Functional GroupRelative ReactivityResulting BondBond Stability
Primary Aliphatic Amine HighAmideVery Stable
Aromatic Amine Very LowAmideStable
Alcohol (Ser, Thr) LowEsterLabile
Phenol (Tyr) LowEsterLabile
Thiol (Cys) Low (in organic solvents)ThioesterLabile
Water Moderate (competing)Carboxylic Acid(Hydrolysis)

Advanced Bioconjugation Methodologies Employing Af430 Nhs Ester

Strategies for Site-Specific and Random Labeling of Biomolecules

The versatility of AF430 NHS ester allows for both random and, with specific strategies, more targeted labeling of biomolecules. The primary targets for this dye are the accessible primary amines on the surface of molecules. thermofisher.comthermofisher.com

Covalent Conjugation to Proteins and Peptides, Including Antibodies and Enzymes

However, the lack of site-specificity can be a drawback, potentially interfering with protein structure or function and leading to poorly controlled stoichiometry. nih.govnih.gov To address this, a method has been developed to convert NHS esters into reagents for site-specific labeling at N-terminal cysteine residues by using 2-mercaptoethanesulfonic acid sodium salt (MESNA). nih.govnih.gov This transforms the NHS ester into a more chemoselective thioester, allowing for controlled, site-specific modification. nih.gov

The labeling of antibodies with this compound is a common application. labx.comlifesciences.vn This can be for direct detection in immunoassays, where the primary antibody is covalently linked to the fluorophore. lifesciences.vn While this method is straightforward, it can sometimes lead to a loss of antibody during the purification steps required to remove excess dye. lifesciences.vnabcam.com

Table 1: Key Aspects of Protein and Peptide Labeling with this compound
Labeling StrategyTarget ResiduesOutcomeConsiderations
Random LabelingN-terminus, Lysine (B10760008) side chainsMultiple random dye attachmentsSimple, but can affect protein function and stoichiometry. glenresearch.comnih.gov
Site-Specific LabelingN-terminal Cysteine (with MESNA)Controlled, single-site dye attachmentPreserves protein function and ensures defined stoichiometry. nih.govnih.gov
Antibody ConjugationLysine side chainsDirectly labeled primary antibodiesUsed for direct immunoassays; requires purification. lifesciences.vnabcam.com

Derivatization of Amine-Modified Oligonucleotides and Nucleic Acids

This compound is also a valuable tool for the fluorescent labeling of amine-modified oligonucleotides and nucleic acids. labx.commedchemexpress.cominvivochem.com Synthetic oligonucleotides can be prepared with primary amine groups at either the 5' or 3' terminus, or even internally, allowing for targeted conjugation. glenresearch.com The reaction involves dissolving the amine-modified oligonucleotide in a suitable buffer and adding the this compound, which has been dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). glenresearch.comabpbio.com This leads to the formation of a stable amide bond between the fluorophore and the oligonucleotide. medchemexpress.comgoogle.com

This labeling strategy is highly efficient, and it is possible to achieve quantitative labeling of the available amine groups. glenresearch.com The resulting fluorescently tagged oligonucleotides are essential for a variety of molecular biology applications. The process generally requires a post-conjugation purification step, such as ethanol (B145695) precipitation or chromatography, to remove any unreacted dye. abpbio.comsigmaaldrich.com

Fluorescent Tagging of Carbohydrates and Other Small Amine-Containing Ligands

The utility of this compound extends to the fluorescent tagging of carbohydrates and other small molecules that possess a primary amine group. This allows for the visualization and tracking of these molecules in various biological systems. The fundamental chemistry remains the same: the NHS ester reacts with the amine on the ligand to form a stable amide linkage. This method has been applied to a wide range of small amine-containing molecules for bioconjugation purposes. google.com

Optimization of Conjugation Parameters for Desired Labeling Outcomes

Achieving the desired degree of labeling (DOL) and maintaining the biological activity of the labeled molecule requires careful optimization of the conjugation reaction conditions.

Determination of Optimal Fluorophore-to-Biomolecule Molar Ratios

The molar ratio of the this compound to the biomolecule is a critical parameter that directly influences the degree of labeling. mesoscale.com A higher molar ratio of the dye will generally result in a higher DOL. However, over-labeling can be detrimental, potentially leading to fluorescence quenching or loss of protein function, such as the binding affinity of an antibody. aatbio.com Conversely, a low DOL may result in insufficient signal for detection.

Therefore, it is often recommended to perform trial conjugations with varying molar ratios of the dye to the biomolecule to determine the optimal ratio for a specific application. labx.commesoscale.com For example, for antibodies, a typical starting point might be a 10:1 molar ratio of dye to protein, with the goal of achieving a final DOL of 2 to 10. aatbio.com The optimal DOL will depend on the specific dye and protein being used. aatbio.com

Table 2: General Recommendations for Molar Ratios in this compound Conjugation
BiomoleculeRecommended Starting Molar Ratio (Dye:Biomolecule)Target Degree of Labeling (DOL)Reference
Antibodies (IgG)3:1 to 20:12 - 10 mesoscale.comaatbio.comfluidic.com
Other ProteinsVaries (typically 3:1 to 20:1)Application-dependent atto-tec.comabpbio.com
Amine-modified Oligonucleotides5:1 to 10:1Quantitative (approaching 1) glenresearch.com

Controlling Reaction Conditions: Temperature, Incubation Time, and Mixing

The efficiency and outcome of the conjugation reaction are also heavily dependent on several other conditions, including pH, temperature, incubation time, and mixing.

pH: The reaction of NHS esters with primary amines is highly pH-dependent. papyrusbio.comlumiprobe.com The optimal pH range for this reaction is typically between 8.0 and 9.0. lumiprobe.comatto-tec.com At this pH, a sufficient proportion of the primary amines on the biomolecule are deprotonated and thus nucleophilic enough to react with the NHS ester. papyrusbio.com Buffers such as sodium bicarbonate are commonly used to maintain this pH. abpbio.comatto-tec.com It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for the dye. abpbio.comatto-tec.com

Temperature: Conjugation reactions with this compound are typically carried out at room temperature. labx.comabpbio.commesoscale.com However, some protocols may recommend temperatures ranging from 4°C to 37°C. neb.com

Incubation Time: The incubation time can vary from 30 minutes to overnight. neb.com A common incubation time for protein labeling is 1 to 2 hours. glenresearch.comglenresearch.comabpbio.com For some specific dyes and proteins, longer incubation times, such as 18 hours, may be recommended to ensure the reaction goes to completion. atto-tec.com

Mixing: Continuous stirring or vortexing during the reaction is important to ensure homogeneity and efficient interaction between the dye and the biomolecule. abpbio.commesoscale.comatto-tec.com

It is essential to maintain consistent reaction conditions, especially when preparing multiple batches of a conjugate, to ensure reproducibility. mesoscale.com

Strategic Selection of Buffering Systems and Auxiliary Reagents

The successful conjugation of AF430 N-hydroxysuccinimide (NHS) ester to biomolecules is critically dependent on the meticulous selection of the reaction buffer and auxiliary reagents. The primary function of the buffer is to maintain an optimal pH for the reaction between the NHS ester and primary amines, while auxiliary reagents are used to dissolve the dye and quench the reaction.

The reaction of NHS esters with primary amino groups, such as the ε-amino groups of lysine residues in proteins, is highly pH-dependent. interchim.frglenresearch.com At low pH, the amine is protonated, rendering it non-nucleophilic and thus unreactive. interchim.fr Conversely, at a pH higher than optimal, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and reduces the labeling efficiency. atto-tec.comlumiprobe.com Research indicates that the optimal pH range for NHS ester coupling is between 8.0 and 9.0. atto-tec.comaatbio.com A pH of 8.3 to 8.5 is frequently recommended as an effective compromise, balancing the reactivity of the amino groups with the stability of the NHS ester. interchim.fratto-tec.comlumiprobe.com

Commonly employed buffering systems include sodium bicarbonate and sodium borate (B1201080) solutions at concentrations around 0.1 M. interchim.frglenresearch.comlumiprobe.comsigmaaldrich.com Phosphate buffers can also be used. interchim.frlumiprobe.com It is imperative to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for reaction with the NHS ester. lumiprobe.comfurthlab.xyz While Tris has a low affinity for activated esters, it is generally not recommended for the primary reaction buffer but can be used as a quenching agent upon completion of the labeling reaction. interchim.frlumiprobe.comfurthlab.xyz

For large-scale labeling reactions, it is important to note that the hydrolysis of the NHS ester can lead to a gradual acidification of the reaction mixture. interchim.frlumiprobe.com In such cases, monitoring the pH or using a more concentrated buffer is advisable to maintain optimal reaction conditions. interchim.frlumiprobe.com

The primary auxiliary reagent required is a suitable solvent for the this compound, which is often hydrophobic. Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the most common choices. glenresearch.comlumiprobe.comsigmaaldrich.comthermofisher.com It is crucial to use an amine-free grade of DMF and to protect the NHS ester stock solutions from moisture to prevent premature hydrolysis. lumiprobe.comsigmaaldrich.comfurthlab.xyz Typically, the dye is first dissolved in a small volume (e.g., 1/10th of the total reaction volume) of DMSO or DMF before being added to the aqueous solution of the biomolecule. interchim.frlumiprobe.com

Table 1: Recommended Buffering Systems for this compound Conjugation

Buffer System Recommended Concentration Optimal pH Notes
Sodium Bicarbonate 0.1 M 8.3–8.5 Widely used and effective for maintaining optimal pH. interchim.frglenresearch.comlumiprobe.com
Sodium Borate ~0.1 M 8.5 An effective alternative to sodium bicarbonate. sigmaaldrich.com
Phosphate Buffer 0.1 M 8.3–8.5 A suitable alternative, but pH must be carefully adjusted. interchim.frlumiprobe.com
Tris Buffer Not Recommended N/A Contains a primary amine that competes with the labeling reaction; suitable for quenching only. lumiprobe.comfurthlab.xyz

Post-Conjugation Purification and Characterization of Conjugates

Following the labeling reaction, a critical phase involves the purification of the AF430-biomolecule conjugate and its subsequent characterization to ensure it meets the required specifications for downstream applications.

Techniques for Removal of Excess Unreacted Fluorophore and By-products

Purification is essential to remove any unreacted (free) this compound, as well as the N-hydroxysuccinimide by-product generated during the reaction. atto-tec.comlumiprobe.com During the labeling process, a portion of the this compound will inevitably hydrolyze, yielding the non-reactive AF430 carboxylic acid, which must also be removed. interchim.fratto-tec.com The presence of these fluorescent impurities can lead to high background signals and inaccurate quantification of the degree of labeling. lifesciences.vn

Several methods are available for purifying the conjugate, with the choice depending on the nature of the biomolecule.

Gel Filtration Chromatography: This is the most common and widely recommended method for purifying proteins and other macromolecules. interchim.fratto-tec.comlumiprobe.comaatbio.com It separates molecules based on their size. The larger conjugate elutes first, while the smaller, unreacted dye and by-products are retained longer on the column. aatbio.com Sephadex G-25 is a frequently used resin for this purpose. atto-tec.comaatbio.com

Precipitation: For oligonucleotides and some proteins, precipitation can be an effective, albeit sometimes less complete, purification method. lumiprobe.comsigmaaldrich.com A common approach involves using ethanol in the presence of a salt like sodium acetate (B1210297) to precipitate the labeled macromolecule, leaving the smaller impurities in the supernatant. sigmaaldrich.com

Chromatography: Advanced chromatography techniques such as High-Performance Liquid Chromatography (HPLC) are also used, particularly for purifying labeled oligonucleotides and peptides. sigmaaldrich.comnih.gov Reversed-phase HPLC can separate the more hydrophobic conjugate from the unreacted starting materials, while anion-exchange (AX) HPLC can be used for purification of oligonucleotide-PEG conjugates. nih.govrsc.org

Dialysis/Ultrafiltration: Dialysis or ultrafiltration using membranes with an appropriate molecular weight cut-off can also separate the large conjugate from small molecule impurities. furthlab.xyznih.gov

Table 2: Comparison of Purification Techniques for AF430 Conjugates

Technique Principle Common Applications Advantages Disadvantages
Gel Filtration Size Exclusion Proteins, Antibodies, Macromolecules atto-tec.comlumiprobe.comaatbio.com High recovery of conjugate, effective removal of small molecules. Can result in sample dilution.
Precipitation Differential Solubility Oligonucleotides, some proteins lumiprobe.comsigmaaldrich.com Rapid, suitable for small scale. May not remove all impurities, potential for co-precipitation. sigmaaldrich.com
HPLC Adsorption/Partitioning Oligonucleotides, Peptides sigmaaldrich.comnih.gov High resolution and purity. Requires specialized equipment, can be complex to optimize.
Dialysis/Ultrafiltration Size-based Diffusion Proteins, Nucleic Acids furthlab.xyznih.gov Simple, removes small molecules effectively. Can be time-consuming (dialysis), potential for membrane fouling.

Analytical Approaches for Assessing Conjugate Integrity and Degree of Labeling

After purification, it is crucial to characterize the conjugate to confirm its integrity and determine the Degree of Labeling (DOL), also known as the dye-to-biomolecule ratio. atto-tec.com The DOL is a critical parameter, as over-labeling can sometimes impair the biological activity of the molecule, while under-labeling can result in poor signal intensity. aatbio.com

The most common analytical approach for determining the DOL is UV-Visible absorption spectroscopy , which relies on the Lambert-Beer law. atto-tec.com This method involves measuring the absorbance of the purified conjugate solution at two key wavelengths:

~280 nm: The wavelength of maximum absorbance for most proteins, attributable to tryptophan and tyrosine residues.

~430 nm: The maximum absorbance wavelength for the AF430 fluorophore. aatbio.com

Before calculation, a correction factor must be applied to the A280 reading to account for the absorbance of the AF430 dye at this wavelength. The DOL is then calculated using the concentrations of the dye and the protein, which are derived from their respective absorbance values and extinction coefficients. aatbio.com For most antibodies, an optimal DOL typically falls between 2 and 10. aatbio.com

Other analytical methods can provide more detailed information on conjugate integrity. HPLC coupled with Mass Spectrometry (HPLC-MS) can be used to confirm the covalent attachment of the dye and assess the heterogeneity of the labeled product population. lunanano.calunanano.ca

Table 3: Spectroscopic Parameters for DOL Calculation of AF430-Protein Conjugates

Parameter Wavelength/Value Purpose
Protein Absorbance (A_prot) 280 nm To determine the protein concentration. aatbio.com
Dye Absorbance (A_dye) 430 nm To determine the AF430 concentration. aatbio.comlunanano.ca
AF430 Extinction Coefficient (ε_dye) ~15,000 - 15,955 M⁻¹cm⁻¹ A constant used to calculate dye concentration from absorbance. aatbio.comlunanano.calunanano.ca
Protein Extinction Coefficient (ε_prot) Varies by protein A constant used to calculate protein concentration from absorbance.
Correction Factor (CF) A₂₈₀ of dye / A_max of dye To correct the protein absorbance reading for the dye's contribution at 280 nm.

Evaluation of Conjugate Stability and Retention of Biological Activity

The final step in characterization is to assess the stability of the AF430 conjugate and confirm that the labeling process has not compromised the biological function of the molecule.

Retention of Biological Activity: It is essential to verify that the conjugated biomolecule retains its intended function. Over-labeling can sometimes interfere with binding sites or induce conformational changes that reduce or eliminate activity. aatbio.comkorambiotech.com The optimal DOL often represents a balance between achieving a strong fluorescent signal and preserving biological function. aatbio.com Functional assays specific to the biomolecule must be performed. For example, if an antibody is labeled, its binding affinity to its target antigen should be evaluated using techniques like ELISA or flow cytometry. lifesciences.vn For immunotoxins, the stability of the conjugate in vivo and its ability to be processed by the target cell are critical factors that can be influenced by the cross-linker used. korambiotech.com

Research Applications of Af430 Nhs Ester Conjugates in Modern Biomedical Science

Fluorescence Microscopy

In fluorescence microscopy, AF430 NHS ester can be used to label proteins, antibodies, and other molecules to visualize their localization and dynamics within cells and tissues. biorxiv.org Its pH insensitivity and high water solubility contribute to generating stable and reproducible fluorescence signals in microscopy applications. aatbio.com The large Stokes shift is particularly beneficial for multi-color imaging, as it minimizes bleed-through from other fluorescent channels. aatbio.com Amine-reactive esters, including AF430, are increasingly being used for non-specific staining of cellular architectures, providing valuable context to targeted immunofluorescence. biorxiv.org

Flow Cytometry

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. thermofisher.com this compound is well-suited for this application due to its excitation properties, which are compatible with the violet laser (408 nm) commonly found in flow cytometers. aatbio.combroadpharm.combroadpharm.com Its bright fluorescence and pH stability ensure reliable and sensitive detection of labeled cells or subcellular components. aatbio.combroadpharm.combroadpharm.com The hydrophilic nature of the dye helps to prevent non-specific binding and aggregation, which can be problematic in flow cytometry experiments. lumiprobe.comlunanano.calumiprobe.comusbio.co.kramericanchemicalsuppliers.comantibodies.com

Comparative Analysis and Rational Design of Af430 Derivatives

Comparative Performance with Spectrally Similar Amine-Reactive Fluorophores

AF430 NHS ester belongs to a class of green-emitting, amine-reactive fluorescent dyes. Its utility is best understood by comparing its performance metrics against other widely used fluorophores in the same spectral region, such as Fluorescein isothiocyanate (FITC) and Alexa Fluor 488 NHS ester.

The efficacy of a fluorophore in imaging applications is largely determined by its fluorescence quantum yield (QY), which measures the efficiency of photon emission after absorption, and its photostability, which describes its resistance to photochemical degradation upon exposure to excitation light.

AF430 conjugates are noted for having relatively high quantum yields. researchgate.net While specific quantitative values for AF430 are not always detailed in direct comparative studies, the Alexa Fluor family of dyes, in general, is renowned for its exceptional brightness and photostability. nih.gov For instance, Alexa Fluor 488 has a very high quantum yield of 0.92 and is significantly more photostable than its traditional counterpart, fluorescein (FITC). thermofisher.comthermofisher.com Fluorescein, while historically popular, is prone to photobleaching and its fluorescence is sensitive to pH. thermofisher.comthermofisher.com Dyes like Carboxyrhodamine 110 are also noted for their exceptional photostability and pH-insensitivity, making them preferable to fluorescein for certain applications. biotium.com The superior photostability of the Alexa Fluor dye series allows for longer observation times and more robust image capture in microscopy experiments. nih.govthermofisher.com

Table 1: Comparative Properties of Spectrally Similar Green Fluorophores

Feature AF430 Alexa Fluor 488 Fluorescein (FITC)
Excitation Max (nm) ~434 ~495 ~494
Emission Max (nm) ~539 ~519 ~518
Quantum Yield (QY) Relatively High researchgate.net 0.92 thermofisher.com ~0.92 (in 0.1 M NaOH)
Photostability Good (as part of Alexa Fluor family) axispharm.com Excellent, much greater than fluorescein thermofisher.com Prone to photobleaching thermofisher.com
pH Sensitivity Insensitive (pH 4-10) Insensitive (pH 4-10) thermofisher.com Sensitive (pH 5-8) thermofisher.com

This compound utilizes N-hydroxysuccinimide (NHS) ester chemistry to label primary amines, such as those on the side chain of lysine (B10760008) residues and the N-terminus of proteins. lumiprobe.comtocris.com This is one of the most common methods for protein bioconjugation. gbiosciences.com

While NHS esters are highly reactive towards amines, studies have shown they can also react with other nucleophilic amino acids, including serines, threonines, and to a lesser extent, tyrosines and cysteines, making them versatile reactivity probes. nih.gov Comparative studies have shown that for creating amine-reactive conjugates, succinimidyl esters (like in this compound) demonstrate superior performance in terms of reaction rate and conjugate stability compared to other reactive groups like isothiocyanates (found in FITC). nih.gov The efficiency of labeling can be very high, though it is dependent on the specific protein, dye-to-protein ratio, and reaction conditions. For example, labeling efficiencies of 50% for an Alexa488-NHS ester and 89% for an ICG-NHS ester with an antibody have been reported.

Exploration of Other AF430 Reactive Derivatives

To broaden the applications of the AF430 fluorophore, its core structure can be derivatized with a variety of reactive groups beyond the amine-reactive NHS ester. This rational design allows for the labeling of different functional groups on biomolecules and enables the use of advanced ligation chemistries.

An AF430 maleimide derivative provides a means for thiol-reactive bioconjugation. Maleimides react with sulfhydryl (thiol) groups, primarily found on cysteine residues in proteins, via a Michael addition reaction. axispharm.com This reaction is highly selective for thiols, proceeding approximately 1,000 times faster than the reaction with amines at neutral pH (6.5-7.5), making it a cornerstone of site-specific protein modification. axispharm.comthno.org

However, a significant consideration in the design and use of maleimide conjugates is the stability of the resulting succinimidyl thioether bond. This linkage can undergo a retro-Michael reaction, leading to de-conjugation of the fluorophore from the protein. nih.gov The free maleimide can then react with other thiols, such as glutathione in a physiological environment. nih.govnih.gov This instability can compromise the efficacy of a probe or therapeutic. acs.orgprolynxinc.com Research has focused on strategies to stabilize this linkage, such as inducing hydrolysis to open the succinimide ring, which renders the conjugate resistant to the retro-Michael reaction, or by forming a more stable thiazine structure when the maleimide reacts with an N-terminal cysteine. nih.govacs.orgrsc.org This knowledge is crucial for the rational application of an AF430 maleimide derivative, particularly for in vivo studies where long-term stability is required.

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. Derivatizing AF430 with an alkyne or a tetrazine group would enable its use in two of the most powerful bioorthogonal reactions: azide-alkyne cycloadditions and tetrazine ligations.

Alkyne Derivatives: An AF430-alkyne could be used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. nih.gov SPAAC is particularly useful in living systems as it does not require a toxic copper catalyst. nih.gov By introducing an azide group onto a specific biomolecule through metabolic labeling or enzymatic transfer, an AF430-alkyne (e.g., with a DBCO or BCN group) could be used to specifically label that target with high efficiency. researchgate.net

Tetrazine Derivatives: The inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) is one of the fastest bioorthogonal reactions known. frontiersin.orgnih.gov An AF430-tetrazine derivative would allow for extremely rapid and specific labeling of biomolecules functionalized with a strained alkene. rsc.org A key advantage of this chemistry is the potential for "turn-on" fluorescence. The tetrazine moiety can act as a quencher for many fluorophores; upon reaction with its dienophile partner, the quenching effect is released, leading to a substantial increase in fluorescence. biorxiv.orgresearchgate.netillinois.edu This fluorogenic response provides a very high signal-to-noise ratio, making it ideal for no-wash, live-cell imaging. researchgate.net

The properties of a fluorophore-biomolecule conjugate can be further tuned by incorporating a Poly(ethylene glycol) (PEG) linker between the AF430 dye and its reactive group. PEG is a non-toxic, non-immunogenic, and hydrophilic polymer widely used in bioconjugation. nih.gov

The rational for creating a PEGylated AF430 derivative includes:

Improved Solubility: PEG linkers increase the aqueous solubility of the conjugate, which is particularly useful when labeling hydrophobic molecules. axispharm.com

Enhanced Stability and Pharmacokinetics: For in vivo applications, PEGylation can shield the conjugate from enzymatic degradation and reduce clearance by the kidneys, leading to a longer circulation half-life. nih.govmdpi.com Studies have shown a clear relationship between PEG chain length and plasma clearance, with longer chains providing more stability up to a certain threshold. nih.gov

Reduced Steric Hindrance: The PEG chain acts as a flexible spacer, physically separating the fluorophore from the biomolecule. This can minimize any potential interference of the dye with the biomolecule's function (e.g., an antibody's binding affinity). biotium.com

Decreased Immunogenicity: The "stealth" effect of the PEG chain can help mask the conjugate from the host's immune system. nih.govaxispharm.com

While beneficial, the impact of PEGylation must be carefully considered, as very long PEG chains can sometimes reduce the bioactivity or cell permeability of the conjugate. mdpi.com

Emerging Research Frontiers and Future Directions for Af430 Nhs Ester Technology

Development of Next-Generation AF430 NHS Ester-Based Probes for Novel Research Paradigms

The evolution of fluorescent probes is trending towards creating dyes with enhanced photophysical properties to meet the demands of advanced imaging and detection techniques. While this compound is a robust tool, next-generation development focuses on improving photostability, quantum yield, and creating environmentally sensitive probes for more dynamic biological insights.

A significant area of development is in the field of super-resolution microscopy. Techniques like Stochastic Optical Reconstruction Microscopy (STORM) require fluorophores that can be precisely controlled and switched between fluorescent and dark states. Dyes spectrally similar to AF430 are being optimized for these applications, allowing for imaging beyond the diffraction limit of light. medkoo.com For instance, researchers have developed highly photostable dyes in the same spectral region, such as PhoxBright 430 (PB430). This dye features a carboxylic acid group that can be converted into an N-hydroxysuccinimide (NHS) ester for antibody conjugation. wiley.com Its exceptional photostability enables continuous and 3D STED imaging, a feat challenging with conventional dyes that photobleach quickly. wiley.com

Another frontier is the creation of "smart" probes or biosensors that respond to specific changes in their local environment. These probes can be designed to alter their fluorescence intensity or emission wavelength in response to variations in pH, ion concentration, or enzymatic activity. While AF430 is known for being relatively pH-insensitive, a desirable trait for many applications, derivatizing its core structure could yield novel biosensors for specific intracellular processes. thermofisher.comfishersci.com The development of such probes, activated via an NHS ester for targeted conjugation, would enable real-time monitoring of cellular functions with high specificity.

Table 1: Comparison of Conventional vs. Next-Generation Probes

FeatureConventional Probes (e.g., Standard AF430)Next-Generation Probes (e.g., PB430)Advantage of Next-Generation
ApplicationFlow Cytometry, Confocal MicroscopySuper-Resolution Microscopy (STED, STORM), 3D ImagingEnables imaging at the nanoscale, revealing finer cellular details.
PhotostabilityModerateVery HighAllows for longer or continuous imaging sessions without significant signal loss. wiley.com
Environmental SensitivityGenerally low and stableCan be engineered to be highly sensitive to specific analytes (pH, ions)Functions as a dynamic biosensor for real-time biological measurements.
Quantum YieldGoodOften optimized for higher brightness in specific environmentsProvides brighter signals for more sensitive detection.

Integration of this compound into Advanced Nanomaterial Functionalization and Surface Chemistry

The covalent coupling chemistry of this compound is being increasingly applied to the functionalization of nanomaterials and the modification of surfaces, creating hybrid materials for sensing, imaging, and diagnostics. The NHS ester group readily reacts with primary amines introduced onto surfaces, providing a stable linkage for the fluorophore. nih.gov

A key application is in the field of plasmon-enhanced fluorescence. Researchers have studied the fluorescence behavior of Alexa Fluor 430 NHS ester when functionalized on various substrates, including glass and silver (Ag) thin films. researchgate.net In one study, a glass substrate was coated with (3-Aminopropyl)triethoxysilane (APTES) to introduce amine groups, which were then labeled with the dye. For comparison, silver films were coated with either poly-L-lysine (PLL) or cysteamine (B1669678) to create different spacer layer thicknesses between the metal surface and the dye. researchgate.net

The findings demonstrated a significant dependence of fluorescence intensity on the substrate and the spacer layer. While the dye on the APTES-glass substrate served as a baseline, the dye on the cysteamine-coated silver film was heavily quenched due to its proximity to the metal surface. In contrast, the thicker PLL spacer layer on the silver film suppressed this quenching effect, and the fluorescence was still detectable. researchgate.net This research highlights how this compound can be used to probe surface chemistries and investigate the distance-dependent interactions between fluorophores and plasmonic nanomaterials.

Table 2: Fluorescence Intensity of this compound on Different Functionalized Surfaces

SubstrateSurface Functionalization LayerPrimary Function of LayerObserved Fluorescence EffectRelative Intensity (Arbitrary Units)
GlassAPTESProvide amine groups for dye conjugationReference Fluorescence~1000
Silver (Ag) FilmPoly-L-lysine (PLL)Provide amine groups and a ~4 nm spacerSignificant Quenching~200
Silver (Ag) FilmCysteamineProvide amine groups and a ~0.3 nm spacerSevere Quenching~50

Data is estimated based on published graphical representations for illustrative purposes. researchgate.net

This integration extends to the development of microarrays, where proteins, antibodies, or oligonucleotides are immobilized on NHS ester-functionalized surfaces. nih.gov Using this compound to pre-label these biomolecules allows for a direct, fluorescence-based readout of binding events, a crucial component in high-throughput diagnostic and screening platforms.

Automation and High-Throughput Screening Platforms Utilizing this compound Conjugates

High-throughput screening (HTS) is essential for modern drug discovery, enabling the rapid testing of thousands to millions of compounds. youtube.com Automated liquid handling systems are central to HTS, and the robust chemistry of this compound makes its conjugates well-suited for these platforms. nih.gov

Automated platforms can perform the entire conjugation process, from reacting the this compound with a protein or antibody to the purification of the final conjugate. nih.gov These systems use robotics to precisely dispense reagents, control reaction times, and perform purification steps like high-throughput buffer exchange. nih.gov This automation significantly reduces manual labor and improves the consistency and reproducibility of the labeled biomolecules.

Once prepared, AF430-labeled conjugates are integrated into HTS assays. For example, in a fluorescence polarization (FP) assay, a small AF430-labeled peptide can be used to screen for inhibitors of a protein-protein interaction. If the labeled peptide is bound to its larger protein partner, it tumbles slowly in solution, emitting highly polarized light. If a drug candidate displaces the peptide, it tumbles faster, and the emitted light is depolarized. This change in polarization can be rapidly measured in 96-, 384-, or 1536-well plates, allowing for the efficient screening of large compound libraries. Similarly, Förster Resonance Energy Transfer (FRET) assays can be developed using AF430 as one member of a donor-acceptor pair to monitor molecular interactions in a high-throughput format.

Table 3: Workflow for an Automated HTS Campaign Using AF430 Conjugates

StepProcessKey Automation TechnologyRole of AF430 Conjugate
1. ConjugationCovalent labeling of a target biomolecule (e.g., peptide, antibody) with this compound.Automated Liquid Handling StationProvides the fluorescent signal for the assay.
2. PurificationRemoval of unconjugated dye.High-Throughput Solid-Phase Buffer Exchange or ChromatographyEnsures low background signal and accurate results.
3. Assay PlatingDispensing of AF430 conjugate, target protein, and library compounds into microplates.Acoustic Dispensing, Robotic Plate HandlersActs as the reporter molecule in each well.
4. IncubationAllowing time for molecular interactions and binding to reach equilibrium.Automated IncubatorsParticipates in the binding event being screened.
5. DetectionReading the fluorescence signal (e.g., intensity, polarization) from each well.Automated Microplate ReaderSignal is measured to determine the effect of the library compound.
6. Data AnalysisIdentifying "hits" from the large dataset.Informatics SoftwareThe fluorescence data is processed to identify active compounds.

Mechanistic Investigations into Fluorophore-Biomolecule Interactions in Complex Biological Systems

Understanding how a fluorophore like AF430 interacts with its conjugated biomolecule and the surrounding biological environment is critical for accurate data interpretation. The fluorescence properties of a dye, including its quantum yield and lifetime, can be significantly altered upon conjugation and interaction with other molecules. nih.gov

Research in this area focuses on the photophysics of conjugated dyes. For example, when AF430 is conjugated to a protein, its local environment changes from a polar aqueous solution to the more complex and heterogeneous surface of the protein. This can lead to either fluorescence quenching (signal decrease) or enhancement (signal increase), depending on the specific amino acid residues near the dye. nih.gov For cyanine (B1664457) dyes, a class to which many fluorophores are related, it has been shown that covalent attachment to DNA can lead to changes in fluorescence quantum yield depending on the linkage site and the local DNA sequence. nih.gov

These interactions are being studied with advanced techniques like fluorescence correlation spectroscopy (FCS) and single-molecule fluorescence spectroscopy. These methods can reveal subtle changes in the dye's behavior that are averaged out in bulk measurements. For example, fluorescence-aided molecule sorting (FAMS) uses alternating laser excitation to analyze both the structure and interaction of labeled biomolecules simultaneously at the single-molecule level. nih.gov This technique is sensitive to the relative brightness of fluorophores, which can change due to quenching or other environmental effects upon a conformational change in the host biomolecule. nih.gov

Mechanistic studies also explore FRET phenomena. By labeling a protein with this compound and another biomolecule with a suitable acceptor dye, researchers can measure distances and monitor dynamic processes like protein folding or binding. The efficiency of energy transfer provides precise information about the proximity and orientation of the interacting species, offering a deeper mechanistic understanding of biological processes. nih.gov

Q & A

Q. What are the key chemical properties of AF430 NHS ester that make it suitable for protein labeling in fluorescence-based assays?

this compound is a succinimidyl ester derivative of the Alexa Fluor® 430 dye, characterized by its amine-reactive group that facilitates covalent bonding with primary amines (e.g., lysine residues) in proteins. Its excitation/emission maxima (~430 nm/~540 nm) and high photostability make it ideal for long-term imaging and multiplexed experiments with other fluorophores. The NHS ester group ensures rapid and specific conjugation under mild pH conditions (typically pH 7.5–8.5) . Researchers should verify labeling efficiency via UV-Vis spectroscopy by comparing absorbance peaks at 430 nm (AF430) and 280 nm (protein backbone) .

Q. What is the standard protocol for conjugating this compound to lysine residues in proteins?

A validated protocol involves dissolving this compound in anhydrous DMSO (5–10 mM stock), then adding it to the target protein in a 1:5–1:20 molar ratio (dye:protein) in a pH 8.0–8.5 buffer (e.g., 0.1 M sodium bicarbonate). The reaction proceeds for 1–2 hours at 4°C to minimize hydrolysis. Unreacted dye is removed via size-exclusion chromatography or dialysis. Critical parameters include avoiding amine-containing buffers (e.g., Tris) and optimizing reaction time to balance labeling efficiency and protein stability .

Advanced Research Questions

Q. How can researchers optimize this compound reaction efficiency under varying DNA concentrations in nucleic acid labeling workflows?

NHS ester reactivity is influenced by competing nucleophiles (e.g., DNA phosphate groups). Table 13 from Study of Organic Probes and Strategies for DNA Fluorescent Labelling () demonstrates that DNA concentrations >100 µg/mL reduce AF430 labeling efficiency by 30–40% due to steric hindrance and non-specific interactions. To mitigate this, pre-purify DNA to remove contaminants, use a 10–20% molar excess of this compound, and incubate at 25°C for 4 hours to enhance specificity .

Q. How should researchers address contradictions in fluorescence intensity data from AF430-labeled proteins in FRET-based assays?

Discrepancies often arise from inconsistent labeling stoichiometry or environmental factors (e.g., pH, ionic strength). For example, in lactoferrin studies (), AF430-labeled proteins exhibited variable FRET efficiency due to uneven dye-to-protein ratios. To resolve this:

  • Quantify labeling efficiency using mass spectrometry or absorbance ratios (A430/A280).
  • Normalize fluorescence data against protein concentration and control for buffer effects.
  • Validate results with orthogonal techniques (e.g., gel electrophoresis or Förster distance calculations) .

Q. What methodological considerations are critical when integrating this compound with other fluorophores (e.g., AF350) in multiplexed imaging?

Spectral overlap between AF430 (emission ~540 nm) and AF350 (~450 nm) requires careful filter selection and emission unmixing algorithms. highlights that FRET between AF350 and AF430 in lactoferrin requires excitation at 327 nm, with emission peaks resolved at 440 nm (AF350) and 540 nm (AF430). Key steps include:

  • Validating cross-talk using single-labeled controls.
  • Using linear unmixing software (e.g., Zen Blue or ImageJ plugins).
  • Ensuring minimal photobleaching by limiting laser exposure .

Methodological & Data Analysis Questions

Q. How can researchers validate the specificity of this compound labeling in complex biological matrices (e.g., cell lysates)?

Specificity is confirmed via:

  • Blocking controls : Pre-incubate lysates with excess non-reactive NHS ester (e.g., acetate) to block lysine residues, then compare labeling efficiency.
  • Mass spectrometry : Identify labeled peptides to confirm modification sites.
  • Gel-based assays : Use SDS-PAGE with in-gel fluorescence scanning to verify target protein labeling .

Q. What statistical approaches are recommended for analyzing this compound labeling efficiency across experimental replicates?

Use a two-way ANOVA to account for variables like reaction time, temperature, and dye concentration. For small datasets, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Report labeling efficiency as mean ± SEM and include raw data in appendices for transparency (per NIH guidelines in ). Power analysis should be performed during experimental design to ensure adequate sample size .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound experiments across laboratories?

Follow NIH guidelines ( ) by:

  • Documenting buffer composition, dye lot numbers, and storage conditions (−20°C, desiccated).
  • Including positive/negative controls in every experiment (e.g., BSA labeled with AF430).
  • Sharing raw fluorescence spectra and labeling protocols in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.